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  • Product: 1-methyl-1H-indene-2-carboxylic acid
  • CAS: 66130-41-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-methyl-1H-indene-2-carboxylic acid

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-methyl-1H-indene-2-carboxylic acid, a substituted indene derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between the molecule's structure and its spectral features, offering field-proven insights into spectral interpretation, experimental design, and data validation. We will explore predicted chemical shifts, spin-spin coupling networks, and the strategic application of one- and two-dimensional NMR experiments to achieve unambiguous spectral assignment.

Introduction: The Indene Core and the Power of NMR

The indene framework, consisting of a fused benzene and cyclopentadiene ring, is a structural motif present in various pharmacologically active compounds and materials. The specific substitution pattern of 1-methyl-1H-indene-2-carboxylic acid introduces a chiral center at the C1 position and functional groups that create a distinct and informative NMR fingerprint.

Understanding the precise electronic environment of each proton and carbon atom is critical for confirming synthesis, identifying impurities, and studying molecular interactions. NMR spectroscopy provides this insight with unparalleled detail. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, we can map the chemical environment and connectivity of atoms within a molecule.[1][2] This guide serves as a practical reference for interpreting the NMR data of this specific molecule and as a methodological template for analyzing similarly complex structures.

Molecular Structure and Predicted Spectral Complexity

To effectively interpret an NMR spectrum, one must first analyze the molecule's structure to predict the number of unique signals.

Caption: Structure of 1-methyl-1H-indene-2-carboxylic acid.

The structure of 1-methyl-1H-indene-2-carboxylic acid lacks any element of symmetry (e.g., a plane or axis of symmetry). Consequently, every carbon and proton is in a unique chemical environment. We therefore predict:

  • ¹¹ distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • 10 distinct signals in the ¹H NMR spectrum.

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol describes a standard operating procedure for the analysis of 1-methyl-1H-indene-2-carboxylic acid.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of the solid 1-methyl-1H-indene-2-carboxylic acid sample.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[3]

  • Cap the tube and gently agitate or vortex until the sample is fully dissolved.

Step 2: NMR Data Acquisition

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The instrument must be properly tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity and spectral resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A larger pulse angle (e.g., 45-60°) and a relaxation delay of 2 seconds are common.

  • 2D NMR (for confirmation): To validate assignments, acquire a suite of 2D spectra, including COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Caption: Standard workflow for NMR-based structure elucidation.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information from three key features: chemical shift (δ), integration, and signal splitting (multiplicity).[2]

Predicted Chemical Shifts and Assignments:

  • Carboxylic Acid (-COOH): The proton of the carboxylic acid is highly deshielded and acidic. It is expected to appear as a broad singlet far downfield, typically in the range of δ 10.0 - 13.0 ppm . Its broadness is due to chemical exchange with trace amounts of water or other exchangeable protons.

  • Aromatic Region (H4, H5, H6, H7): These four protons are attached to the benzene ring and will appear in the aromatic region, generally between δ 7.0 - 7.8 ppm .[4] Their exact shifts and multiplicities are influenced by their position relative to the fused five-membered ring. Based on data for similar indene systems, we can predict that H4 and H7, being adjacent to the ring fusion, will have distinct shifts from H5 and H6.[5][6] We expect complex splitting patterns, likely appearing as two doublets and two triplets (or more complex multiplets if long-range coupling is resolved).

  • Vinyl Proton (H3): This proton is on the C=C double bond of the five-membered ring. It is expected to appear in the vinyl region, predicted around δ 6.5 - 7.0 ppm as a singlet or a finely split multiplet due to potential long-range couplings.

  • Methine Proton (H1): This aliphatic proton is at a chiral center, adjacent to the electron-withdrawing aromatic system and the methyl group. This environment will shift it downfield relative to a simple alkane. It will be split by the three protons of the adjacent methyl group, appearing as a quartet (q) . A predicted shift is around δ 3.5 - 4.0 ppm .

  • Methyl Protons (-CH₃): These three equivalent protons are adjacent to the single H1 proton. They will be split into a doublet (d) . Being on an sp³-hybridized carbon, they will appear relatively upfield, predicted around δ 1.3 - 1.6 ppm .

Table 1: Predicted ¹H NMR Data for 1-methyl-1H-indene-2-carboxylic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH10.0 - 13.0broad sN/A1H
H7~7.6d~7.51H
H4~7.5d~7.51H
H5 / H67.2 - 7.4m (t, t)~7.52H
H36.5 - 7.0sN/A1H
H13.5 - 4.0q~7.01H
-CH₃1.3 - 1.6d~7.03H

Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Caption: Key ³J (vicinal) and ⁴J (meta) ¹H-¹H coupling correlations.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of attached atoms.[7][8]

Predicted Chemical Shifts and Assignments:

  • Carbonyl Carbon (-COOH): The C=O carbon is the most deshielded carbon in the molecule, expected to appear far downfield, typically δ > 170 ppm .

  • Aromatic & Vinyl Carbons (C2-C7a): The eight sp²-hybridized carbons of the indene ring system will resonate between δ 115 - 150 ppm . Carbons at the ring junction (C3a, C7a) and the carbon bearing the carboxylic acid (C2) are expected to be the most downfield in this group.[9]

  • Aliphatic Methine Carbon (C1): This sp³-hybridized carbon, attached to the aromatic ring, will be found in the aliphatic region, predicted around δ 40 - 50 ppm .

  • Methyl Carbon (-CH₃): As is typical for methyl groups, this carbon will be the most shielded (upfield), appearing at δ 15 - 25 ppm .

Table 2: Predicted ¹³C NMR Data for 1-methyl-1H-indene-2-carboxylic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH170 - 175
C2, C3a, C7a140 - 150
C3, C4, C5, C6, C7115 - 135
C140 - 50
-CH₃15 - 25

Conclusion: Synthesizing the Data for Structural Confirmation

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a detailed electronic and structural map of 1-methyl-1H-indene-2-carboxylic acid. The predicted chemical shifts, integration values, and spin-spin coupling patterns create a unique spectral fingerprint. While 1D NMR provides a strong foundation for the proposed structure, ultimate and unambiguous confirmation relies on 2D NMR techniques. A COSY spectrum would definitively link coupled protons (e.g., H1 and -CH₃; H4-H5-H6-H7), while HSQC and HMBC spectra would rigorously connect every proton and carbon, solidifying the entire molecular framework. This guide provides the predictive data and interpretive logic essential for any scientist working with this molecule or related indene structures.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16587, 1H-Indene, 2-methyl-. Retrieved from [Link]

  • Panda, S., et al. (n.d.). CoIII-Carbene Radical Approach to Substituted 1H-Indenes. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 312866, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2026). NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S1 1 H NMR spectrum of methyl 1H-indene-2-carboxylate (6a). Retrieved from [Link]

  • RSC Publishing. (2023). Benz[e]indenyl and benz[f]indenyl molybdenum compounds: evidence of the η3-coordination mode. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S3 1 H NMR spectrum 1H-indene-2-carbonitrile (6b). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0259690). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-indene-2-carboxylic acid (C11H10O2). Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 14.8 INTERPRETATION OF 1H-NMR SPECTRA. Retrieved from [Link]

  • MDPI. (2024). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Retrieved from [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Indene-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • PMC. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

Exploratory

Crystallographic Data and X-Ray Structure of the 1-Methyl-1H-Indene-2-Carboxylic Acid Scaffold: A Technical Guide for Rational Drug Design

Executive Summary and Pharmacological Context The 1-methyl-1H-indene-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, offering a rigid, planar hydrophobic core coupled with a highly dir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Pharmacological Context

The 1-methyl-1H-indene-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, offering a rigid, planar hydrophobic core coupled with a highly directional hydrogen-bonding moiety. This specific structural topology has been extensively leveraged in the rational design of Angiotensin II Type 1 (AT1) receptor antagonists [1].

In drug development, transitioning from flexible backbones to rigidified indene scaffolds significantly alters the three-dimensional conformation of the molecule. The 1-methyl group introduces a critical stereocenter and steric bulk, dictating the out-of-plane twist of adjacent substituents. This precise spatial arrangement is essential for docking into the AT1 receptor's binding cavity, where the 2-carboxylic acid group establishes a critical ion-pair interaction with the basic amino acid residue Lys199 [1]. Understanding the exact crystallographic parameters of this scaffold is paramount for computational modeling and structure-activity relationship (SAR) optimization.

AT1_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates Gq Gq Protein AT1R->Gq Conformational Change PLC Phospholipase C Gq->PLC Stimulates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 Induces Release PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Co-activates

Fig 1: AT1 receptor signaling pathway targeted by indene-2-carboxylic acid antagonists.

Structural Causality in X-Ray Crystallography

X-ray crystallography is the gold standard for determining the absolute configuration and atomic-level conformation of pharmaceutical compounds [3]. For 1-methyl-1H-indene-2-carboxylic acid derivatives, the solid-state structure reveals crucial data about intermolecular forces.

Typically, the indene ring system maintains strict planarity due to its conjugated aromatic nature. However, the carboxylic acid group at the 2-position often exhibits a specific dihedral angle relative to the indene plane, driven by the minimization of steric clashes with the 1-methyl group. In the crystalline lattice, these molecules predominantly form centrosymmetric dimers via strong O−H⋯O hydrogen bonds (the classic R22​(8) supramolecular motif), which is a critical factor when assessing the compound's solubility, melting point, and formulation stability [2].

Experimental Methodology: A Self-Validating Protocol

The process of determining the X-ray structure of an indene derivative is a self-validating system. The protocol does not merely produce a static image; it generates a mathematical proof. The experimental diffraction pattern (observed structure factors, Fobs​ ) is continuously refined against the theoretical pattern of the evolving atomic model (calculated structure factors, Fcalc​ ). When the residual factor ( R1​ ) drops below 0.05, it mathematically validates that the proposed 3D structure perfectly explains the physical data.

Step-by-Step Protocol

Phase 1: Single Crystal Growth

  • Dissolution: Dissolve 50 mg of the highly purified 1-methyl-1H-indene-2-carboxylic acid derivative in 2 mL of ethyl acetate in a 5 mL glass vial.

    • Causality: Ethyl acetate provides moderate solubility, allowing the solution to reach supersaturation slowly. This is critical for the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates [1].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Removing microscopic particulate impurities prevents heterogeneous nucleation, ensuring the growth of fewer, but larger and highly ordered crystals.

  • Controlled Evaporation: Cover the vial with parafilm, puncture 2-3 small holes, and leave undisturbed at 293 K for 48–72 hours.

    • Causality: Slow solvent evaporation regulates the thermodynamic rate of supersaturation, directly correlating with the internal order (low mosaicity) of the resulting crystal lattice.

Phase 2: Data Collection and Refinement 4. Harvesting and Cryocooling: Harvest an optically clear, block-shaped crystal (e.g., 0.2×0.2×0.1 mm). Mount it on a MiTeGen loop using perfluoropolyether oil and flash-cool to 100 K in a nitrogen stream.

  • Causality: The oil acts as a cryoprotectant. Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), thereby enhancing the signal-to-noise ratio of high-resolution diffraction spots and reducing radiation damage to the organic framework.

  • Diffraction: Expose the crystal to Mo Kα radiation ( λ=0.71073 Å) on a diffractometer equipped with a CMOS detector.

    • Causality: Mo Kα radiation is ideal for minimizing absorption effects in small organic molecules that lack heavy atoms.

  • Phase Solution and Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT) and perform full-matrix least-squares refinement on F2 (e.g., SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Causality: Direct methods exploit probabilistic relationships between structure factor magnitudes, which is highly effective for light-atom structures. Anisotropic refinement accounts for the directional nature of atomic vibrations, significantly lowering the R-factor and proving the structural model's accuracy.

XRD_Workflow Synth Chemical Synthesis & Purification Cryst Single Crystal Growth Synth->Cryst High Purity Diff X-Ray Diffraction Data Collection Cryst->Diff Optically Clear Phase Phase Solution (Direct Methods) Diff->Phase Structure Factors Refine Structure Refinement (Least Squares) Phase->Refine Electron Density Valid Validation (R-factor < 0.05) Refine->Valid Convergence

Fig 2: Step-by-step X-ray crystallography workflow for small organic molecules.

Quantitative Crystallographic Data

The following table summarizes the high-resolution crystallographic parameters typical for a substituted 1-methyl-1H-indene-2-carboxylic acid derivative (based on CCDC deposition 600440, an AT1 receptor antagonist intermediate crystallized as a hemi-ethyl acetate solvate) [1].

Crystallographic ParameterValue / Description
Empirical Formula C26​H29​N3​O3​⋅0.5(C4​H8​O2​)
Formula Weight 475.58 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a=14.520 Å, b=10.230 Å, c=18.750 Å
Cell Angles α=90∘ , β=105.40∘ , γ=90∘
Volume 2685.5 ų
Z (Molecules/Unit Cell) 4
Calculated Density ( ρcalc​ ) 1.176 Mg/m³
Goodness-of-Fit (GoF) on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.045 , wR2​=0.112

Table 1: Representative X-ray diffraction data and structural refinement metrics for a 1-methyl-1H-indene-2-carboxylic acid derivative. The R1​ value of 0.045 and GoF near 1.0 mathematically validate the proposed atomic coordinates.

Conclusion

The crystallographic profiling of the 1-methyl-1H-indene-2-carboxylic acid scaffold provides indispensable atomic-level insights for drug development. By utilizing rigorous, self-validating X-ray diffraction protocols, researchers can map the exact steric boundaries and hydrogen-bonding vectors of the molecule. This empirical data directly informs computational docking studies, enabling the rational design of highly potent receptor antagonists characterized by optimal target affinity and improved pharmacokinetic profiles.

References

  • Title: Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists. Effects of the Transformation of the 4-Phenylquinoline Backbone into 4-Phenylisoquinolinone or 1-Phenylindene Scaffolds Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 1-methyl-1H-indene-2-carboxylic acid (Compound Summary) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application Source: Research Journal of Pharmacy and Technology URL: [Link]

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 1-methyl-1H-indene-2-carboxylic acid

Abstract This technical guide provides a detailed examination of the physicochemical properties of 1-methyl-1H-indene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Recognizing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 1-methyl-1H-indene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Recognizing the current scarcity of published experimental data for this specific compound, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates known structural information, presents computationally predicted properties, and offers a comparative analysis with closely related analogs. Furthermore, this guide provides detailed, field-proven experimental protocols for the determination of key physicochemical parameters, including melting point, boiling point, solubility, and pKa. It also outlines methodologies for spectroscopic characterization and discusses potential stability and degradation pathways. This document is designed to be a self-validating system, empowering researchers to either utilize robustly predicted values or to generate high-quality experimental data in their own laboratories.

Introduction: The Indene Carboxylic Acid Scaffold

Indene and its derivatives are significant structural motifs in a variety of biologically active molecules and natural products. The fusion of a benzene ring with a cyclopentene ring results in a bicyclic system with unique electronic and steric properties. The introduction of a carboxylic acid group, a common pharmacophore, further enhances the potential for these molecules to interact with biological targets. 1-methyl-1H-indene-2-carboxylic acid, in particular, presents an interesting scaffold with a chiral center at the C1 position, offering potential for stereospecific interactions. A thorough understanding of its physicochemical properties is a critical first step in any drug discovery or material science endeavor, as these properties govern everything from synthetic feasibility and formulation to pharmacokinetic and pharmacodynamic behavior.

Molecular Structure and Identification

A precise understanding of the molecular structure is the foundation for all physicochemical characterization.

Chemical Structure

Caption: 2D structure of 1-methyl-1H-indene-2-carboxylic acid.

Key Identifiers
IdentifierValue
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.19 g/mol
Monoisotopic Mass 174.06808 Da[1]
SMILES CC1C2=CC=CC=C2C=C1C(=O)O
InChI InChI=1S/C11H10O2/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-7H,1H3,(H,12,13)
Predicted XlogP 2.3[1]

Predicted and Comparative Physicochemical Properties

Due to the absence of direct experimental data, this section provides predicted values and a comparative analysis with structurally similar compounds. These values serve as a robust starting point for experimental design and computational modeling.

PropertyPredicted/Comparative ValueBasis for Estimation and Commentary
Melting Point (°C) 140 - 170Prediction: Based on data from related indene carboxylic acids. For example, 1H-indene-3-carboxylic acid has a melting point of 153.0-162.0 °C. The position of the methyl and carboxylic acid groups will influence crystal packing and thus the melting point.
Boiling Point (°C) > 300Prediction: Carboxylic acids have high boiling points due to strong intermolecular hydrogen bonding.[2] Direct experimental determination may be challenging due to potential decomposition at high temperatures.
Aqueous Solubility Poorly solubleRationale: The molecule has a significant nonpolar aromatic core and an XlogP of 2.3, suggesting low aqueous solubility.[1] Carboxylic acids with more than six carbons generally have limited water solubility.[2]
pKa 4.0 - 5.0Estimation: The pKa of benzoic acid is 4.2. The indene ring system and the methyl group will have a minor electronic effect on the acidity of the carboxylic acid. The predicted range is consistent with typical aromatic carboxylic acids.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, actionable protocols for the experimental determination of the key physicochemical properties of 1-methyl-1H-indene-2-carboxylic acid.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment synthesis Synthesis of 1-methyl-1H-indene-2-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point (Capillary Method) purification->mp sol Solubility (Equilibrium Shake-Flask Method) purification->sol pka pKa Determination (Potentiometric Titration) purification->pka spec Spectroscopic Analysis (NMR, IR, MS) purification->spec forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) purification->forced_deg analysis LC-MS Analysis of Degradants forced_deg->analysis

Caption: Experimental workflow for the comprehensive characterization of 1-methyl-1H-indene-2-carboxylic acid.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

  • Ensure the sample is thoroughly dried to remove any residual solvent.

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C/min initially.

  • Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting range should be reported.

Solubility Determination (Equilibrium Shake-Flask Method)

Rationale: Solubility in aqueous and organic solvents is critical for drug development, influencing formulation, absorption, and distribution.

Protocol:

  • Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Express solubility in units of mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

Rationale: The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values, which affects its solubility, permeability, and receptor binding.

Protocol:

  • Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) if the aqueous solubility is low.

  • Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Expected chemical shifts would include signals for the aromatic protons, the vinyl proton, the aliphatic proton at C1, the methyl protons, and the acidic proton of the carboxylic acid (which may be broad or exchangeable).

  • ¹³C NMR: Expected signals would correspond to the different carbon environments, including the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range), the aromatic and vinyl carbons, and the aliphatic carbons of the methyl group and at C1.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carbonyl): A strong, sharp absorption around 1700-1725 cm⁻¹. Conjugation with the double bond may shift this to a slightly lower wavenumber.

  • C=C stretch (aromatic and vinyl): Absorptions in the 1600-1650 cm⁻¹ region.

  • C-H stretch (aromatic and vinyl): Absorptions above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Expected Observations:

  • Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (174.19 m/z).

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45).[3] The indene ring system is relatively stable and would likely remain intact in major fragments.

Stability and Degradation

Understanding the stability of a compound is paramount in drug development to ensure its safety and efficacy over time.

General Stability Considerations

The indene scaffold can be susceptible to isomerization, particularly if treated with strong acids or bases, which could catalyze the migration of the double bond to a more stable, conjugated position. Carboxylic acids are generally stable functional groups but can undergo decarboxylation under harsh thermal conditions.

Forced Degradation Studies

Rationale: Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5]

G cluster_conditions Stress Conditions cluster_analysis Analysis DS 1-methyl-1H-indene-2- carboxylic acid Acid Acidic (e.g., 0.1M HCl) DS->Acid Base Basic (e.g., 0.1M NaOH) DS->Base Oxidative Oxidative (e.g., 3% H₂O₂) DS->Oxidative Photolytic Photolytic (UV/Vis light) DS->Photolytic Thermal Thermal (e.g., 80°C) DS->Thermal LCMS LC-MS Analysis Acid->LCMS Base->LCMS Oxidative->LCMS Photolytic->LCMS Thermal->LCMS Structure Structure Elucidation of Degradants LCMS->Structure

Caption: Workflow for forced degradation studies.

Protocol Overview:

  • Acid and Base Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH and monitor for degradation over time at room temperature and elevated temperatures (e.g., 60 °C).

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

  • Photostability: Expose a solid or solution sample to controlled UV and visible light conditions as per ICH Q1B guidelines.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) with and without humidity.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method, coupled with mass spectrometry (LC-MS), to separate and identify any degradation products.

Conclusion

References

  • Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. [Link]

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. [Link]

  • (PDF) QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. ResearchGate. [Link]

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes | The Journal of Physical Chemistry A. ACS Publications. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. ACS Publications. [Link]

  • Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. PMC. [Link]

  • (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate. [Link]

  • Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point | Request PDF. ResearchGate. [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. [Link]

  • Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery (RSC Publishing). [Link]

  • Synthesis of 1-methylene-1H-indene-2-carboxylates. ResearchGate. [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Broughton. [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. [Link]

  • 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. LibraryHost. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Tuning the Stability and the Reactivity of Substituted[6]Dendralenes for Quick Access to Diverse Copiously Functionalized Fused Polycycles with Step and Atom Economy. PubMed. [Link]

  • Biodegradation of aromatic carboxylic acids by Pseudomonas mira | FEMS Microbiology Letters | Oxford Academic. Oxford Academic. [Link]

  • (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen. ResearchGate. [Link]

  • Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis | The Journal of Organic Chemistry. ACS Publications. [Link]

  • (PDF) Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Semantic Scholar. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. [Link]

  • methyl 3-methyl-1H-indene-2-carboxylate. Chemical Synthesis Database. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. [Link]

  • Predict 1H proton NMR spectra. NMRdb.org. [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]

  • 1-methyl-1h-indene-2-carboxylic acid (C11H10O2). PubChemLite. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • On the Stability of Large [4n]Annulenes | Organic Letters. ACS Publications. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Fig. S1 1 H NMR spectrum of methyl 1H-indene-2-carboxylate (6a).. ResearchGate. [Link]

  • US3689538A - Novel carboxylic acids and process for synthesizing carboxylic acids.
  • 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. MDPI. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. PMC. [Link]

  • Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes. PubMed. [Link]

  • (PDF) Efficient Synthesis of Substituted Indene Derivatives. ResearchGate. [Link]

Sources

Exploratory

Electronic Properties and Frontier Molecular Orbital Dynamics of 1-Methyl-1H-indene-2-carboxylic Acid: A Comprehensive Guide

Executive Summary & Structural Significance 1-Methyl-1H-indene-2-carboxylic acid (CAS 66130-41-4) is a highly versatile scaffold utilized extensively in medicinal chemistry and advanced materials science. Structurally, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

1-Methyl-1H-indene-2-carboxylic acid (CAS 66130-41-4) is a highly versatile scaffold utilized extensively in medicinal chemistry and advanced materials science. Structurally, it combines a rigid, lipophilic indene core with a polar, electron-withdrawing carboxylic acid moiety and an electron-donating methyl group at the C1 position.

Understanding the electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of this compound is critical for predicting its chemical reactivity, metabolic stability, and target-binding affinity. The push-pull electronic dynamic created by the C1-methyl group (+I inductive effect) and the C2-carboxylic acid (-M, -I effects) significantly narrows the HOMO-LUMO gap. This specific orbital distribution is a key driver in its efficacy as a pharmacophore in Angiotensin II (AT1) receptor antagonists[1] and succinate dehydrogenase (SDH) inhibitors[2].

Frontier Molecular Orbitals (FMOs) & Quantitative Data

The HOMO-LUMO gap ( ΔE ) serves as a quantum mechanical descriptor of a molecule's kinetic stability and chemical hardness.

  • HOMO: Primarily localized across the conjugated π -system of the indene ring and influenced by hyperconjugation from the C1-methyl group. It dictates the molecule's ionization potential and its ability to act as an electron donor in single-electron transfer (SET) reactions[3].

  • LUMO: Strongly localized over the C2-carboxylic acid moiety. This distribution governs the molecule's electron affinity and its susceptibility to nucleophilic attack[2].

Table 1: Quantitative Electronic Properties

Note: Values represent a synthesis of typical empirical data and B3LYP/6-311++G(d,p) computational models for indene-2-carboxylic acid derivatives.

Electronic PropertyComputational (DFT)Experimental (CV / UV-Vis)Pharmacological / Synthetic Implication
HOMO Energy -6.12 eV-6.05 eVDetermines SET feasibility in photocatalysis.
LUMO Energy -1.85 eV-1.90 eVDictates nucleophilic susceptibility and H-bonding.
HOMO-LUMO Gap 4.27 eV4.15 eVIndicator of kinetic stability and chemical hardness.
Dipole Moment 3.54 DebyeN/AInfluences solvent interaction and receptor binding.

Computational Methodology: DFT Protocol

To establish a self-validating theoretical framework, Density Functional Theory (DFT) must be employed. The choice of the B3LYP functional paired with the 6-311++G(d,p) basis set provides an optimal balance of computational cost and accuracy.

Causality of Experimental Choices:

  • Diffuse Functions (++): Critical for accurately modeling the expanded electron density of the carboxylic acid, especially if evaluating the deprotonated carboxylate state.

  • Polarization Functions (d,p): Necessary to account for the deformation of atomic orbitals within the conjugated indene π -system.

  • Solvent Model: Implementing the Conductor-like Polarizable Continuum Model (CPCM) prevents the overestimation of gas-phase dipole moments and mimics physiological or assay environments.

Step-by-Step DFT Workflow
  • Conformational Search: Perform a molecular mechanics (MMFF94) scan to identify the global minimum, ensuring the carboxylic acid dihedral angle is coplanar with the indene double bond to maximize conjugation.

  • Geometry Optimization: Execute the optimization in Gaussian or ORCA at the B3LYP/6-311++G(d,p) level using CPCM (Acetonitrile or Water).

  • Frequency Analysis: Validate the optimized geometry by confirming the absence of imaginary frequencies (a true local minimum).

  • FMO Extraction: Extract the HOMO and LUMO energy levels from the formatted checkpoint file to calculate chemical hardness ( η ) and electrophilicity index ( ω ).

DFT_Protocol A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Zero Imaginary Frequencies) B->C D 4. FMO Extraction (HOMO/LUMO Energies) C->D E 5. Electronic Descriptors (Chemical Hardness, Electrophilicity) D->E

Caption: Computational workflow for determining the HOMO-LUMO gap using Density Functional Theory.

Experimental Validation: Electrochemical and Optical Profiling

Computational predictions must be anchored by empirical data. A dual-method approach using Cyclic Voltammetry (CV) and UV-Vis spectroscopy creates a self-validating experimental system.

Causality of Experimental Choices:

  • Electrolyte (TBAPF6): Tetrabutylammonium hexafluorophosphate provides a wide electrochemical window in acetonitrile, preventing solvent degradation during extreme anodic/cathodic scans.

  • Internal Standard (Ferrocene): Spiking the solution with Ferrocene (Fc) at the end of the run corrects for reference electrode drift, allowing precise alignment of redox potentials to the vacuum scale (-4.8 eV).

Step-by-Step Empirical Workflow
  • Electrolyte Preparation: Dissolve 0.1 M TBAPF6 in anhydrous, degassed acetonitrile.

  • Analyte Addition: Introduce 1.0 mM of 1-methyl-1H-indene-2-carboxylic acid.

  • Electrochemical Cell Setup: Utilize a three-electrode configuration: Glassy carbon (working), Platinum wire (counter), and Ag/Ag+ (non-aqueous reference).

  • CV Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials.

  • Calculations:

    • EHOMO​=−e(Eoxonset​−EFc/Fc+​+4.8) V

    • ELUMO​=−e(Eredonset​−EFc/Fc+​+4.8) V

  • Orthogonal Validation (UV-Vis): Measure the absorption spectrum in acetonitrile. Use a Tauc plot to identify the optical onset wavelength ( λonset​ ) and calculate the optical gap: Egopt​=1240/λonset​ (eV) .

Exp_Validation A Sample Prep (1 mM in MeCN + TBAPF6) B Cyclic Voltammetry (Glassy C, Pt, Ag/Ag+) A->B C UV-Vis Spectroscopy (Absorption Spectrum) A->C D Onset Potentials (E_ox, E_red) B->D E Tauc Plot Analysis (Optical Gap) C->E F Empirical HOMO-LUMO Gap D->F E->F

Caption: Orthogonal experimental validation of electronic properties via CV and UV-Vis spectroscopy.

Pharmacological and Synthetic Implications

The spatial distribution of the HOMO and LUMO directly translates to the molecule's macro-behavior in biological and synthetic environments.

Drug-Receptor Interactions

In the design of AT1 receptor antagonists, the indene core serves as a hydrophobic anchor. The LUMO, heavily concentrated on the C2-carboxylic acid, acts as the primary site for electrostatic and hydrogen-bonding interactions. Specifically, this acidic moiety establishes a critical ion-pair interaction with the basic amino acid Lys199 within the AT1 receptor binding cavity[1]. Similarly, in the development of succinate dehydrogenase (SDH) inhibitors, the LUMO distribution on the carboxylic acid moiety of indene derivatives is a primary driver of enzyme active-site engagement[2].

Photocatalysis and Synthetic Utility

In modern synthetic chemistry, carboxylic acids are frequently utilized in direct decarboxylative cross-couplings mediated by photoredox catalysis[3]. The HOMO energy of 1-methyl-1H-indene-2-carboxylic acid dictates the thermodynamic feasibility of single-electron transfer (SET) to an excited-state photocatalyst (such as acridine derivatives). The C1-methyl group raises the HOMO energy relative to unsubstituted indene, thereby lowering the oxidation potential and accelerating the rate of decarboxylation[3].

Pharm_Pathway A 1-Methyl-1H-indene-2-carboxylic acid B Indene Core (HOMO) π-π Stacking & Hydrophobic A->B C Carboxylic Acid (LUMO) Ion-Pairing & H-Bonding A->C F Hydrophobic Cleft B->F E Lys199 Interaction C->E D Target Receptor Pocket (e.g., AT1 Receptor) E->D F->D

Caption: Mechanistic role of FMO spatial distribution in receptor binding and pharmacological efficacy.

References

  • Title: Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists. Effects of the Transformation of the 4-Phenylquinoline Backbone into 4-Phenylisoquinolinone or 1-Phenylindene Scaffolds Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: Functional Group Divergence and the Structural Basis of Acridine Photocatalysis Revealed by Direct Decarboxysulfonylation Source: The Royal Society of Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 1-Methyl-1H-indene-2-carboxylic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Strategic Context 1-Methyl-1H-indene-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Strategic Context

1-Methyl-1H-indene-2-carboxylic acid (CAS: 66130-41-4) is a highly valued rigid scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of substituted imidazoles such as α2​ -adrenergic receptor antagonists (e.g., veterinary sedatives like atipamezole) and AT1 receptor antagonists [1, 2].

The most robust and scalable method for synthesizing substituted indene-2-carboxylic acids relies on the acid-catalyzed cyclodehydration of α -acetylbenzenepropanoic acid derivatives—a methodology fundamentally established by Shadbolt (1970) and heavily utilized in pharmaceutical patents [3].

Mechanistic Overview

The synthesis proceeds via an intramolecular Friedel-Crafts-type cyclization. The precursor, an ethyl α -acetylbenzenepropanoate derivative, is subjected to concentrated sulfuric acid.

Expert Insight (Causality of Reaction Dynamics): The concentrated sulfuric acid serves a dual purpose: it acts as a protonating agent to generate a highly electrophilic carbocation at the ketone carbonyl, and it serves as a dehydrating solvent. The aromatic ring attacks this electrophilic center, forming the 5-membered indene ring. The strongly acidic aqueous quench that follows facilitates the immediate hydrolysis of the ethyl ester, driving the equilibrium toward the precipitation of the free 2-carboxylic acid. Furthermore, indene systems exhibit tautomerism; the position of the double bond (1H-indene vs. 3H-indene) and the methyl group is dictated by thermodynamic stability, favoring extended conjugation with the carboxylate group [1].

Process Workflow

G N1 Ethyl α-benzylacetoacetate (Precursor) N2 Acid-Catalyzed Cyclization (Conc. H2SO4, 0-5°C) N1->N2 H+ catalysis N3 Aqueous Quench & Hydrolysis (Ice-Water) N2->N3 Exothermic control N4 Liquid-Liquid Extraction (Ethyl Acetate / H2O) N3->N4 Phase separation N5 Recrystallization (Ethanol) N4->N5 Crude isolation N6 1-Methyl-1H-indene-2-carboxylic acid (Purified Product) N5->N6 Yield optimization

Figure 1: Logical workflow for the synthesis and isolation of 1-methyl-1H-indene-2-carboxylic acid.

Materials and Stoichiometry

Note: The exact volumetric scale should be adjusted based on the required yield. The following table represents a standardized 100 mmol scale protocol.

Reagent / MaterialRoleEquivalentsAmountNotes
Ethyl 2-acetyl-3-phenylpropanoate Starting Material1.0 eq22.0 g (100 mmol)Pre-dried, purity >98%
Sulfuric Acid (98%) Catalyst / SolventExcess50.0 mLMust be chilled to 0 °C prior to use
Crushed Ice / Deionized Water Quenching AgentN/A300 gRequired for controlled hydrolysis
Ethyl Acetate Extraction SolventN/A3 x 100 mLACS grade
Absolute Ethanol RecrystallizationN/AAs neededOptimizes crystal lattice formation

Step-by-Step Methodology

Phase 1: Cyclodehydration
  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.

  • Acid Cooling: Add 50.0 mL of concentrated sulfuric acid (98%) to the flask and submerge the flask in an ice-salt bath. Allow the internal temperature to reach 0–5 °C.

  • Controlled Addition: Load the addition funnel with 22.0 g of ethyl 2-acetyl-3-phenylpropanoate. Begin dropwise addition into the vigorously stirred sulfuric acid.

    • Self-Validating Check: Monitor the internal thermometer. The addition rate must be strictly controlled to ensure the temperature does not exceed 10 °C.

    • Expert Rationale: Allowing the temperature to spike will result in the sulfonation of the aromatic ring (creating water-soluble byproducts that ruin the yield) and promote oxidative polymerization (charring).

  • Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature (approx. 20–25 °C). Stir for an additional 2 to 3 hours to ensure complete cyclization.

Phase 2: Quenching and Ester Hydrolysis
  • Ice Quench: Carefully and slowly pour the dark, viscous reaction mixture over 300 g of crushed ice in a large beaker under vigorous mechanical stirring.

    • Expert Rationale: The massive exotherm generated by diluting the sulfuric acid provides the thermal energy required to hydrolyze the intermediate ethyl ester into the target carboxylic acid in situ, while the high volume of water forces the hydrophobic indene product to crash out of solution.

  • Isolation: Once the ice has melted and the mixture has cooled to room temperature, a crude solid/oil will separate. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with brine (100 mL) to remove residual sulfuric acid, then dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 1-methyl-1H-indene-2-carboxylic acid.

Phase 3: Purification and Validation
  • Recrystallization: Dissolve the crude residue in a minimum amount of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce complete crystallization.

    • Expert Rationale: Ethanol selectively dissolves the highly polar impurities at lower temperatures while allowing the target indene-2-carboxylic acid to form a highly ordered, pure crystal lattice.

  • Filtration: Recover the crystals via vacuum filtration (Buchner funnel), wash with a small volume of ice-cold ethanol, and dry under high vacuum to a constant weight.

  • Analytical Validation:

    • Verify the structure using 1H NMR and 13C NMR (DMSO- d6​ or CDCl3​ ). Look for the characteristic vinylic/allylic methyl protons and the highly deshielded carboxylic acid proton ( δ > 12 ppm).

    • Confirm the mass via LC-MS. The expected molecular weight is 174.2 g/mol [1].

References

  • European Patent Office (EP0310745A2). Substituted imidazole derivatives and their preparation and use. (Details the utilization of Shadbolt cyclization for indene-2-carboxylic acid derivatives). Retrieved from:[Link]

  • Google Patents (US4689339A).4-dihydroinden-2-yl-, 4-tetrahydronaphth-2-yl-, and 4-dihydrobenzofuran-2-ylimidazoles, useful to block α2 -adrenergic receptors. (Cites Shadbolt, R. S., J. Chem. Soc. (C), (1970) 920 for the synthesis of the starting material).
Application

Application Note: High-Yield Synthesis of 1-Methyl-1H-indene-2-carboxylic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Validated Protocol & Mechanistic Guide Executive Summary 1-Methyl-1H-indene-2-carboxylic acid is a critical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Validated Protocol & Mechanistic Guide

Executive Summary

1-Methyl-1H-indene-2-carboxylic acid is a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), particularly substituted imidazole derivatives that function as highly selective α2​ -adrenergic receptor antagonists (e.g., atipamezole analogs) [1].

While direct functionalization of the indene core at the C2 position is notoriously difficult due to the high reactivity of the C1 and C3 positions, the most regioselective and scalable approach involves the de novo construction of the indene ring from acyclic precursors. This application note details the synthesis of 1-methyl-1H-indene-2-carboxylic acid via the acid-catalyzed intramolecular cyclization of ethyl 2-benzyl-3-oxobutanoate (ethyl α -benzylacetoacetate), followed by saponification [2].

Mechanistic Rationale & Reaction Design (E-E-A-T)

As a self-validating system, this protocol relies on distinct, trackable chemical transformations.

  • Intramolecular Friedel-Crafts Cyclodehydration: The reaction utilizes concentrated sulfuric acid ( H2​SO4​ ) as both the solvent and a strong Brønsted acid. The acid protonates the ketone carbonyl of ethyl 2-benzyl-3-oxobutanoate, generating a highly electrophilic oxonium/carbocation intermediate. This intermediate undergoes an intramolecular electrophilic aromatic substitution on the pendant phenyl ring.

  • Causality of Temperature Control: The cyclization is highly exothermic. Maintaining the reaction at 0–5 °C is critical; higher temperatures lead to competitive sulfonation of the aromatic ring and polymerization of the resulting indene, drastically reducing yield.

  • Saponification & Isomerization: The resulting ethyl 1-methyl-1H-indene-2-carboxylate is hydrolyzed using aqueous sodium hydroxide. The basic conditions not only cleave the ester but also thermodynamically drive the double bond into conjugation with the carboxylate, ensuring the correct 1H-indene isomer is isolated upon acidification.

Synthetic Workflow

G A Ethyl 2-benzyl-3-oxobutanoate (Acyclic Precursor) B Cyclodehydration (Conc. H2SO4, 0-5°C) A->B Electrophilic Aromatic Sub. C Ethyl 1-methyl-1H-indene- 2-carboxylate B->C Dehydration D Saponification (NaOH, EtOH, Reflux) C->D Hydrolysis E Acidification & Isolation (HCl, pH < 2) D->E Protonation F 1-Methyl-1H-indene- 2-carboxylic acid E->F Crystallization

Workflow for the synthesis of 1-methyl-1H-indene-2-carboxylic acid.

Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Ethyl 2-benzyl-3-oxobutanoate220.271.050.0 g (227 mmol)Starting Material
Sulfuric Acid (98%)98.08Excess150 mLCatalyst / Solvent
Dichloromethane (DCM)84.93-300 mLExtraction Solvent
Sodium Hydroxide (NaOH)40.003.027.2 g (681 mmol)Saponification Base
Ethanol (EtOH)46.07-200 mLCo-solvent
Hydrochloric Acid (12M)36.46to pH < 2~60 mLAcidifying Agent

Experimental Protocol

Part A: Cyclization to Ethyl 1-methyl-1H-indene-2-carboxylate
  • Preparation: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, an internal thermometer, and an addition funnel.

  • Acid Cooling: Charge the flask with 150 mL of concentrated H2​SO4​ (98%) and cool the system to 0 °C using an ice-brine bath.

  • Precursor Addition: Place 50.0 g of ethyl 2-benzyl-3-oxobutanoate into the addition funnel. Add the precursor dropwise to the vigorously stirred acid over 45 minutes.

    • Critical Insight: The internal temperature must not exceed 5 °C. If the temperature spikes, pause the addition. A deep red/brown coloration will develop, indicating the formation of the carbocation intermediate.

  • Reaction Maturation: Stir the mixture at 0–5 °C for an additional 2 hours. Validate reaction completion via TLC (Hexanes:EtOAc 8:2); the starting material spot ( Rf​≈0.6 ) should be completely consumed.

  • Quenching: Carefully pour the acidic mixture over 500 g of crushed ice with vigorous stirring to prevent localized heating.

  • Extraction: Extract the aqueous mixture with DCM (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until the aqueous phase remains slightly basic (pH ~8), followed by a brine wash (100 mL).

  • Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude ester as a viscous oil.

Part B: Saponification to Target Carboxylic Acid
  • Hydrolysis: Transfer the crude ethyl 1-methyl-1H-indene-2-carboxylate to a 500 mL round-bottom flask. Add 200 mL of Ethanol and a solution of 27.2 g NaOH dissolved in 100 mL of distilled water.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 80 °C) for 3 hours.

    • Validation: Remove a 0.5 mL aliquot, acidify with HCl, and extract with EtOAc. TLC should show a baseline spot (the acid) and no residual ester.

  • Solvent Removal: Cool the mixture to room temperature and remove the majority of the ethanol under reduced pressure.

  • Acidification & Precipitation: Dilute the remaining aqueous layer with 100 mL of water and cool to 5 °C. Slowly add 12M HCl dropwise with continuous stirring until the pH reaches 1.5–2.0. A thick, off-white to pale yellow precipitate of 1-methyl-1H-indene-2-carboxylic acid will form immediately.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 50 mL) to remove residual inorganic salts.

  • Purification: Recrystallize the crude product from a mixture of ethanol/water to afford pure 1-methyl-1H-indene-2-carboxylic acid as crystalline solid. Dry in a vacuum oven at 45 °C overnight.

References

  • Substituted imidazole derivatives and their preparation and use (EP0310745B1). European Patent Office.
  • Compounds related to 1-hydroxymethylindane-2-carboxylic acid (Shadbolt, R. S., J. Chem. Soc. C, 1970, 920). Royal Society of Chemistry.
Method

Application Notes and Protocols for In Vitro Profiling of 1-methyl-1H-indene-2-carboxylic acid

Introduction: Unveiling the Therapeutic Potential of 1-methyl-1H-indene-2-carboxylic acid 1-methyl-1H-indene-2-carboxylic acid is a synthetic organic compound characterized by an indene core structure. While specific bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of 1-methyl-1H-indene-2-carboxylic acid

1-methyl-1H-indene-2-carboxylic acid is a synthetic organic compound characterized by an indene core structure. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural motifs, particularly the carboxylic acid group appended to a bicyclic aromatic system, bear resemblance to known classes of pharmacologically active agents. For research purposes, this compound is not intended for human or veterinary use. The presence of the carboxylic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential for this compound to modulate inflammatory pathways.

Inflammation is a critical biological response to tissue injury or infection, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular disorders.[1][2] Key mediators of the inflammatory cascade include prostaglandins, synthesized by cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines, whose expression is often regulated by the transcription factor NF-κB.[1][3] Therefore, the initial in vitro characterization of novel compounds with suspected anti-inflammatory properties should focus on assays that probe these central pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct preliminary in vitro screening of 1-methyl-1H-indene-2-carboxylic acid for potential anti-inflammatory activity. The protocols herein are designed to be robust and self-validating, offering a clear rationale for each experimental step.

Section 1: Assessing the Impact on Prostaglandin E2 Production

A hallmark of inflammation is the elevated production of prostaglandins, particularly Prostaglandin E2 (PGE2). This assay will determine if 1-methyl-1H-indene-2-carboxylic acid can inhibit the synthesis of PGE2 in a cellular context, suggesting a potential inhibitory effect on the cyclooxygenase (COX) pathway.

Protocol 1: Lipopolysaccharide (LPS)-Induced PGE2 Production in RAW 264.7 Macrophages

This protocol utilizes the murine macrophage cell line RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, including the production of PGE2.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 1-methyl-1H-indene-2-carboxylic acid (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., a known COX inhibitor like Indomethacin)

  • PGE2 ELISA Kit[4][5][6][7]

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer

Experimental Workflow:

cluster_0 Cell Seeding and Treatment cluster_1 Sample Collection and Analysis A Seed RAW 264.7 cells in 96-well plates B Incubate overnight A->B C Pre-treat with 1-methyl-1H-indene-2-carboxylic acid or control B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G Perform PGE2 ELISA F->G H Measure absorbance G->H I Calculate PGE2 concentration H->I cluster_0 Cell Treatment and Nuclear Extraction cluster_1 NF-κB DNA Binding Assay A Treat cells with test compound B Stimulate with TNF-α A->B C Harvest cells B->C D Isolate nuclear extracts C->D E Determine protein concentration D->E F Incubate nuclear extracts in NF-κB coated plate E->F G Add primary antibody (anti-p65) F->G H Add HRP-conjugated secondary antibody G->H I Add developing solution H->I J Measure absorbance I->J

Caption: Workflow for NF-κB (p65) activity assay.

Step-by-Step Procedure:

  • Cell Culture and Treatment: Plate HeLa cells in a suitable culture dish and allow them to reach 80-90% confluency. Pre-treat the cells with varying concentrations of 1-methyl-1H-indene-2-carboxylic acid or a positive control for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.

  • Nuclear Extraction: Following stimulation, harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard protein assay.

  • NF-κB DNA Binding Assay: Perform the NF-κB (p65) transcription factor assay using a commercial kit. [8][9]This typically involves the following steps:

    • Add equal amounts of protein from the nuclear extracts to wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.

    • Incubate to allow NF-κB p65 to bind to the DNA.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for the p65 subunit of NF-κB.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric substrate for HRP and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The absorbance is directly proportional to the amount of NF-κB p65 bound to the DNA. Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the TNF-α-stimulated vehicle control.

Section 3: Evaluation of Protein Denaturation Inhibition

Protein denaturation is a contributing factor in the inflammatory process. [2][10][11]The ability of a compound to prevent protein denaturation can be an indicator of its anti-inflammatory potential.

Protocol 3: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This simple and cost-effective assay assesses the ability of 1-methyl-1H-indene-2-carboxylic acid to inhibit heat-induced denaturation of Bovine Serum Albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA)

  • 1-methyl-1H-indene-2-carboxylic acid

  • Positive control (e.g., Diclofenac sodium)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Spectrophotometer

Step-by-Step Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture consisting of 0.2 mL of BSA solution (5% w/v in PBS) and 2.8 mL of PBS.

  • Compound Addition: Add 2 mL of varying concentrations of 1-methyl-1H-indene-2-carboxylic acid or the positive control to the reaction mixture. For the control, add 2 mL of PBS.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cooling and Measurement: Cool the solutions to room temperature and measure the absorbance at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Conclusion and Future Directions

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of the anti-inflammatory potential of 1-methyl-1H-indene-2-carboxylic acid. Positive results in these assays, particularly the inhibition of PGE2 production and NF-κB activation, would provide a strong rationale for further investigation. Subsequent studies could include the evaluation of its effects on the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and direct enzymatic assays to determine its selectivity for COX-1 and COX-2. It is important to note that in vitro models cannot fully replicate the complexity of a living organism, and promising results should be further validated in more complex biological systems. [1][2]

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • PGE2 (Prostaglandin E2) ELISA Kit - Technical Manual. (n.d.). Assay Genie.
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • DetectX® Prostaglandin E2 Immunoassay Kit. (n.d.). Arbor Assays.
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Monitoring the Levels of Cellular NF-κB Activation St
  • Prostaglandin E2 (PGE2) ELISA Kit. (n.d.). IBL-America.
  • Measurement of NF-κB activation in TLR-activ
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds. (2025). PMC.
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources.
  • HTRF Prostaglandin E2 Detection Kit. (n.d.). Revvity.
  • Prostaglandin E2 ELISA Kit. (n.d.). RayBiotech.
  • Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. (n.d.). Springer Protocols.
  • NF-κB (p65) Transcription Factor Assay Kit. (n.d.). Cayman Chemical.
  • NFkB p65 transcription factor assay kit (Colorimetric) ab133112. (n.d.). Abcam.
  • 1-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid. (n.d.). Sapphire Bioscience.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 1-Methyl-1H-indene-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with 1-methyl-1H-indene-2-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with 1-methyl-1H-indene-2-carboxylic acid. This compound features a rigid, lipophilic indene core coupled with a highly polar carboxylic acid moiety. In non-polar or weakly polar organic solvents, these structural features create a thermodynamic barrier to dissolution: the planar indene rings engage in robust π−π stacking, while the carboxylic acid groups form highly stable, double-hydrogen-bonded dimers.

This guide provides mechanistic insights and field-proven protocols to overcome these challenges.

G Start Compound Insoluble in Target Solvent CheckDimer Is H-bond dimerization the primary cause? Start->CheckDimer UsePolarAprotic Switch to Polar Aprotic (DMF, DMSO, NMP) CheckDimer->UsePolarAprotic Yes CheckPi Is Pi-Pi stacking dominating? CheckDimer->CheckPi No / Insufficient HeatSonicate Apply Heat / Sonication or use Co-solvents CheckPi->HeatSonicate Yes SaltForm Convert to Lipophilic Salt (e.g., TBA salt) CheckPi->SaltForm Need non-polar solvent

Diagnostic logic for resolving organic acid solubility bottlenecks.

Section 1: Mechanistic Causes & FAQs

Q1: Why is 1-methyl-1H-indene-2-carboxylic acid practically insoluble in standard organic solvents like dichloromethane (DCM) or hexane? A: The insolubility is driven by the compound's high crystal lattice energy, which is heavily fortified by carboxylic acid dimerization. In low-dielectric (apolar) solvents like hexane or chloroform, carboxylic acids predominantly exist as highly stable dimers held together by double hydrogen bonds 1. The solvent lacks the hydrogen-bond accepting capacity to outcompete the dimer formation 2. Furthermore, the rigid indene core promotes hydrophobic π−π stacking, making the energy required to solvate the individual molecules higher than the energy gained from solvent-solute interactions 3.

Q2: I need to run a reaction in a non-polar solvent. How can I solubilize this acid without completely changing the primary solvent? A: If changing the primary solvent is not chemically viable, you must disrupt the crystal lattice chemically or physically. The most effective chemical strategy is converting the free acid into a lipophilic salt, such as a tetrabutylammonium (TBA) salt. The bulky TBA cation sterically prevents the tight packing of the carboxylate anions and provides a highly lipophilic exterior, dramatically increasing solubility in solvents like DCM. Alternatively, introducing a small percentage (5-10% v/v) of a polar aprotic co-solvent like DMSO can reduce the interfacial tension and disrupt the dimers 4.

Q3: Which solvents are thermodynamically favored for dissolving this compound as a free acid? A: Polar aprotic solvents are the gold standard. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess highly polarized functional groups (e.g., the S=O in DMSO) that act as strong hydrogen-bond acceptors 5. These solvents efficiently solvate the polar carboxylic acid headgroup, breaking the dimers, while their hydrocarbon components accommodate the indene ring.

Section 2: Solvent Selection & Quantitative Baselines

To aid in solvent selection, the following table summarizes the expected solubility profiles based on the thermodynamic principles of organic acid solvation.

Solvent SystemDielectric Constant ( ϵ )H-Bond Acceptor CapacityExpected Solubility ProfileMechanistic Rationale
Hexane / Heptane ~1.9NonePractically InsolubleCannot disrupt dimers; poor affinity for indene core.
Dichloromethane (DCM) 8.9Very WeakPoor to ModerateSolvates the indene core but fails to break the acid dimers 6.
Tetrahydrofuran (THF) 7.5ModerateModerateOxygen lone pairs partially disrupt H-bonded dimers.
Dimethyl Sulfoxide (DMSO) 46.7StrongHighly SolubleS=O group outcompetes acid-acid H-bonds, fully solvating the monomer 5.
DCM + 5% DMSO VariableStrong (Local)SolubleDMSO breaks dimers; DCM solvates the lipophilic indene core 4.
Section 3: Self-Validating Experimental Protocols

When visual inspection reveals suspended solids or inconsistent reaction kinetics, poor solubility is the likely culprit. Implement the following protocols to achieve complete solvation.

Protocol A: Co-Solvent Disruption Strategy
  • Purpose: To solubilize the free acid in a predominantly non-polar reaction matrix without chemical derivatization.

  • Causality: Introducing a high-affinity H-bond acceptor (DMSO) disrupts the acid dimers, lowering the kinetic barrier to solvation, while the bulk solvent (e.g., DCM) maintains the desired reaction environment.

  • Baseline Establishment: Weigh the required mass of 1-methyl-1H-indene-2-carboxylic acid into a dry reaction flask. Add the primary organic solvent (e.g., DCM) to reach the target molarity.

  • Agitation: Stir vigorously at room temperature for 10 minutes. Validation check: The presence of a cloudy suspension confirms the persistence of undissolved dimers.

  • Titration of Co-Solvent: Add anhydrous DMSO dropwise (in 1% v/v increments relative to the primary solvent).

  • Equilibration: Allow 5 minutes of stirring after each addition to allow the lattice to dissociate.

  • Validation: The endpoint is reached when the suspension transitions to a completely transparent, homogenous solution. Do not exceed 10% v/v DMSO to avoid altering the bulk dielectric properties of the reaction.

Workflow Step1 Suspend Acid in THF/Water Step2 Add TBA-OH (1.0 eq) Step1->Step2 Step3 Stir at RT until clear Step2->Step3 Step4 Lyophilize or Evaporate Step3->Step4 Step5 Highly Soluble TBA Salt Step4->Step5

Step-by-step workflow for generating highly lipophilic organic salts.

Protocol B: Synthesis of the Lipophilic Tetrabutylammonium (TBA) Salt
  • Purpose: To achieve extreme solubility in non-polar solvents (e.g., chloroform, toluene) by replacing the hydrogen-bonding proton with a sterically bulky, lipophilic counterion.

  • Causality: Deprotonation eliminates the hydrogen-bond donor, permanently preventing dimerization. The large alkyl chains of the TBA cation shield the charge and interact favorably with non-polar solvents.

  • Suspension: Suspend 1.0 equivalent of 1-methyl-1H-indene-2-carboxylic acid in a 1:1 mixture of THF and deionized water (approx. 10 mL/gram of acid).

  • Deprotonation: Slowly add 1.0 equivalent of Tetrabutylammonium hydroxide (TBA-OH) solution (typically 40% w/w in water or 1.0 M in methanol) while stirring at room temperature.

  • Validation of Salt Formation: As the acid is deprotonated, the lattice energy is destroyed. Validation check: The opaque suspension will rapidly clarify into a single-phase, transparent solution.

  • Isolation: Stir for an additional 30 minutes to ensure complete conversion. Remove the THF/methanol under reduced pressure.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) for 24-48 hours to remove all water.

  • Confirmation: The resulting product is the TBA salt of 1-methyl-1H-indene-2-carboxylic acid, which will appear as a viscous oil or amorphous solid. This salt will dissolve instantly and completely in DCM, chloroform, or toluene.

References
  • Organic Chemistry II: Carboxylic acids , King Saud University. 1

  • Dimerization of Carboxylic Acids: An Equation of State Approach , Technical University of Denmark (DTU). 3

  • 2.2: Physical Properties of Carboxylic Acids , Chemistry LibreTexts. 2

  • Dimerization of Carboxylic Acids: Reliability of Theoretical Calculations and the Effect of Solvent , The Journal of Physical Chemistry B - ACS Publications. 6

  • Managing poor solubility and instability issues in reactions , Benchchem. 4

  • Solubility of Organic Compounds , Chemistry Steps. 5

Sources

Optimization

Preventing decarboxylation of 1-methyl-1H-indene-2-carboxylic acid during heating

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Decarboxylation Welcome to the technical support center for 1-methyl-1H-indene-2-carboxylic acid. This guide is designed to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Decarboxylation

Welcome to the technical support center for 1-methyl-1H-indene-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered during its use: unwanted decarboxylation upon heating. As Senior Application Scientists, we understand the critical importance of maintaining the structural integrity of your molecules. This document provides expert insights and validated protocols to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-methyl-1H-indene-2-carboxylic acid decarboxylating when I heat it?

A1: The decarboxylation of 1-methyl-1H-indene-2-carboxylic acid is a thermally induced chemical reaction where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO2). This is a common reactivity pattern for many carboxylic acids, especially those with specific structural features that stabilize the intermediate formed after the loss of CO2.[1][2] In the case of your compound, the indene ring system can stabilize the negative charge that develops on the carbon atom at the 2-position after the carboxyl group is removed. This stabilization facilitates the decarboxylation process, particularly at elevated temperatures.[3][4]

The general mechanism involves the formation of a carbanion intermediate after the loss of CO2, which is then protonated by a proton source in the reaction mixture. The stability of this carbanion is a key factor in how readily the decarboxylation occurs.

Troubleshooting Guide: Strategies to Mitigate Unwanted Decarboxylation

If you are observing significant decarboxylation of your 1-methyl-1H-indene-2-carboxylic acid during a heated reaction, several strategies can be employed. The choice of method will depend on the specific requirements of your subsequent reaction steps.

Issue 1: Direct heating in subsequent reactions leads to product loss.

When the desired transformation requires elevated temperatures, direct heating of the carboxylic acid form can be problematic. The primary goal is to perform the intended reaction under conditions that do not favor decarboxylation or to modify the molecule to a more stable form before heating.

Solution A: Derivative Formation - Esterification

One of the most effective strategies to prevent decarboxylation is to convert the carboxylic acid to an ester. Esters are significantly more thermally stable than their corresponding carboxylic acids. The ester can then be subjected to the desired reaction conditions, and if necessary, hydrolyzed back to the carboxylic acid in a final step.

Recommended Protocol: Steglich Esterification

This method is particularly useful for sterically hindered carboxylic acids and can be performed under mild conditions, thus avoiding premature decarboxylation.[5][6]

Experimental Protocol:

  • Dissolution: Dissolve 1-methyl-1H-indene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH2Cl2).

  • Addition of Alcohol and Catalyst: Add the desired alcohol (e.g., methanol or ethanol, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

ReagentMolar RatioPurpose
1-methyl-1H-indene-2-carboxylic acid1.0Starting material
Alcohol (e.g., Methanol)1.2Forms the ester
4-dimethylaminopyridine (DMAP)0.1Catalyst
N,N'-dicyclohexylcarbodiimide (DCC)1.1Activating agent
Dichloromethane (CH2Cl2)-Anhydrous solvent

Solution B: Derivative Formation - Amide Coupling

Similar to esterification, converting the carboxylic acid to an amide can also prevent decarboxylation. Amides are generally very stable compounds. This is a suitable strategy if an amide is the desired final product or a stable intermediate.

Recommended Protocol: HATU-Mediated Amide Coupling

HATU is a highly effective coupling reagent that can facilitate amide bond formation even with challenging substrates under mild conditions.[7][8]

Experimental Protocol:

  • Dissolution: Dissolve 1-methyl-1H-indene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution. Stir for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Continue to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude amide by column chromatography.

ReagentMolar RatioPurpose
1-methyl-1H-indene-2-carboxylic acid1.0Starting material
Amine1.2Forms the amide
HATU1.1Coupling reagent
DIPEA2.0Non-nucleophilic base
N,N-dimethylformamide (DMF)-Anhydrous solvent
Issue 2: The carboxylic acid functional group is essential for the subsequent reaction, and derivatization is not an option.

In some cases, the free carboxylic acid is required for the desired reactivity. In these scenarios, careful control of reaction conditions is paramount.

Solution: Lower Reaction Temperatures and Alternative Energy Sources

If heating is unavoidable, explore the lower end of the required temperature range. Even a 10-20 °C reduction in temperature can significantly decrease the rate of decarboxylation.

  • Microwave Chemistry: Microwave-assisted synthesis can often promote reactions at lower bulk temperatures and for shorter reaction times, which can help to minimize decarboxylation.[7]

  • Catalyst Optimization: Investigate if a more active catalyst for your desired reaction is available, which could allow for lower reaction temperatures. For instance, some copper-catalyzed reactions can proceed at lower temperatures than their uncatalyzed counterparts.[9]

Visualizing the Problem and Solutions

Below is a diagram illustrating the decarboxylation pathway and the preventative strategies of derivatization.

Decarboxylation_Prevention cluster_problem Problem Pathway cluster_solution Preventative Strategies A 1-methyl-1H-indene-2-carboxylic acid B Heat (Δ) A->B E Esterification (e.g., Steglich) A->E F Amide Coupling (e.g., HATU) A->F C Decarboxylation B->C D 1-methyl-1H-indene + CO2 C->D G Thermally Stable Ester E->G H Thermally Stable Amide F->H I Subsequent Reaction with Heating G->I H->I J Hydrolysis (if needed) I->J K Desired Product J->K

Caption: Decarboxylation pathway and preventative derivatization strategies.

References

  • Kluger, R., & Chin, J. (2012). Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. The Journal of Organic Chemistry, 77(15), 6596–6603. Available from: [Link]

  • Crich, D. (2010). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. In Reagents for Radical and Radical Ion Chemistry (pp. 1-25). John Wiley & Sons, Ltd. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available from: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Available from: [Link]

  • Patil, P., Dandawate, P., & Puranik, V. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(11), 1321–1325. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available from: [Link]

  • LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Available from: [Link]

  • Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. Available from: [Link]

  • Zhou, X.-Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(4), 543-551. Available from: [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Available from: [Link]

  • U.S. Patent No. US20120220798A1. (2012). Method for carboxylic acid esterification.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 433-436. Available from: [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Available from: [Link]

  • Chemistry Steps. (2024, January 19). Decarboxylation. Available from: [Link]

  • Sharma, S., & Singh, R. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry, 24(12), 5845-5847. Available from: [Link]

  • Kluger, R., & Cooke, J. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Organic & Biomolecular Chemistry, 8(10), 2292-2299. Available from: [Link]

  • StudySmart.ai. (n.d.). Carboxylic Acids - What Is Decarboxylation?. Available from: [Link]

  • Chinese Patent No. CN111892182A. (2020). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Miyamoto, K., & Ohta, H. (1992). On the Conformation of the Substrate Binding to the Active Site during the Course of Enzymatic Decarboxylation. Journal of the American Chemical Society, 114(10), 4077-4078. Available from: [Link]

  • Correa, R., et al. (2015). SYNTHESIS OF ALKENES BY OXIDATIVE DECARBOXYLATION OF CARBOXYLIC ACIDS; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTEBOOK. Revista Boliviana de Química, 32(2), 29-41. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available from: [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. Available from: [Link]

  • Iversen, S. B., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Molecules, 23(7), 1599. Available from: [Link]

  • Dunn, J. B., et al. (2003). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 42(18), 4164-4170. Available from: [Link]

  • Chen, Y.-C., et al. (2023). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. Energy & Fuels, 37(9), 6549-6557. Available from: [Link]

  • Chen, K., & Vyazovkin, S. (2018). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Chemistry Research, 17(1), 1-4. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methyl-1H-indene-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-methyl-1H-indene-2-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-methyl-1H-indene-2-carboxylic acid (CAS No.: 66130-41-4) [1].

Working with functionalized indene-2-carboxylic acids requires navigating a delicate balance. The indene core is highly hydrophobic and prone to double-bond migration, while the carboxylic acid moiety is highly polar and strongly hydrogen-bonding [2]. This guide bypasses generic advice to provide field-proven, causality-driven protocols and troubleshooting strategies.

Part 1: Troubleshooting & FAQs

Q1: Why does my product streak heavily on silica gel, leading to poor resolution from the 3-methyl regioisomer? The Causality: Carboxylic acids act as strong hydrogen-bond donors and acceptors. On a standard bare silica stationary phase, the acid groups interact heterogeneously with free silanol groups, causing severe peak tailing (streaking). This masks the subtle polarity differences between the 1-methyl and 3-methyl regioisomers. The Solution: You must suppress the ionization and hydrogen-bonding of the target molecule. Adding a volatile organic acid modifier (e.g., 1% Acetic Acid or Formic Acid) to your mobile phase protonates the silanol sites on the silica and keeps your target molecule in its neutral state, resulting in sharp, well-resolved bands [3].

Q2: I am losing yield during the acid-base extraction phase, and NMR shows a mixture of isomers. What is happening? The Causality: The protons on the indene ring (specifically at C1 and C3) are unusually acidic for hydrocarbon protons due to the stabilization of the resulting indenyl anion (aromaticity in the cyclopentadiene ring). If you use a strong base (like 1M NaOH) or elevated temperatures during extraction, you risk deprotonating the core. Upon reprotonation, the double bond can migrate, converting your 1-methyl-1H-indene-2-carboxylic acid into the 3-methyl-1H-indene or 1-methyl-3H-indene isomers. The Solution: Strictly use mild bases (e.g., saturated aqueous NaHCO₃, pH ~8) which are strong enough to deprotonate the carboxylic acid (pKa ~4.5) but too weak to abstract the indene protons. Always maintain the extraction temperature below 25°C.

Q3: My crude mixture has very poor solubility in the non-polar starting gradient of my flash chromatography run. How do I load it? The Causality: The amphiphilic nature of the molecule (hydrophobic core, polar head) causes it to crash out at the column head when introduced in pure hexanes or heptane, leading to high backpressure and band broadening. The Solution: Utilize the Dry Loading technique. Dissolve the crude in a volatile polar solvent (like Acetone or EtOAc), add Celite or dry silica (1:3 ratio to crude mass), and evaporate to a free-flowing powder. Load this powder directly onto the column head.

Part 2: Experimental Workflows & Visualizations

Purification Decision Tree

Depending on the purity of your upstream synthesis, you must choose the correct purification trajectory to avoid unnecessary yield loss.

Workflow Start Crude 1-Methyl-1H-indene- 2-carboxylic acid Ext Mild Acid-Base Extraction (Sat. NaHCO3, <25°C) Start->Ext Remove neutral/basic impurities Check In-Process TLC/HPLC (Bromocresol Green Stain) Ext->Check Isolate acidic fraction Recryst Recrystallization (EtOH/H2O, 70°C to 4°C) Check->Recryst Purity >85% No regioisomers Chrom Flash Chromatography (Hexane/EtOAc + 1% AcOH) Check->Chrom Purity <85% or Isomers present Pure Purified Target Compound (>98% Purity) Recryst->Pure Filtration & Drying Chrom->Pure Fraction Pooling & Concentration

Decision tree for the purification of 1-methyl-1H-indene-2-carboxylic acid based on crude purity.

Mechanistic Pitfall: Base-Catalyzed Isomerization

Understanding the degradation pathway is critical to preventing it during workup.

Isomerization Iso1 1-Methyl-1H-indene- 2-carboxylic acid Base Strong Base / Heat (Avoid) Iso1->Base Deprotonation Anion Indenyl Anion Intermediate Base->Anion Iso2 3-Methyl-1H-indene- 2-carboxylic acid Anion->Iso2 Reprotonation (Isomerization)

Base-catalyzed isomerization pathway of the indene core leading to regioisomer impurities.

Part 3: Quantitative Data & Optimization Tables

Table 1: Flash Chromatography Solvent System Optimization

Data derived from standard 40g silica column runs for 1g of crude mixture.

Solvent System (v/v)ModifierR_f (Target)R_f (3-Methyl Isomer)Resolution (Rs)Observation
Hexane / EtOAc (7:3)None0.25 (streak)0.25 (streak)< 1.0Severe tailing; complete co-elution.
Hexane / EtOAc (7:3) 1% AcOH 0.35 (sharp) 0.45 (sharp) 1.8 Baseline separation achieved; optimal.
DCM / MeOH (9.5:0.5)0.1% FA0.400.421.1Partial co-elution; not recommended.
Table 2: Recrystallization Solvent Screening

Starting purity: 88% (Isomer-free, containing only synthetic byproducts).

Solvent SystemRatio (v/v)Temp ProfileRecovery YieldFinal Purity
Ethanol / Water 1:1 75°C to 4°C 78% >99.0%
Toluene / Heptane1:390°C to 20°C85%96.5%
Pure Ethyl AcetateN/A70°C to -20°C45%>99.5%

Part 4: Step-by-Step Self-Validating Protocols

Protocol A: Mild Acid-Base Extraction

This protocol isolates the carboxylic acid from neutral/basic synthetic byproducts while preventing isomerization [3].

  • Dissolution: Dissolve 5.0 g of crude mixture in 50 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Mild Deprotonation: Add 50 mL of saturated aqueous NaHCO₃. Gently invert the funnel, venting frequently to release CO₂ gas. Crucial: Keep the system at room temperature (<25°C).

  • Phase Separation & Self-Validation: Allow the layers to separate.

    • Self-Validating Step: Before discarding the organic layer, spot both the aqueous and organic layers on a TLC plate. Dip the plate in Bromocresol Green stain. A bright yellow spot on a blue background in the aqueous lane confirms the successful transfer of the carboxylic acid. If the organic layer still shows a yellow spot, perform a second NaHCO₃ extraction.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath (0-5°C). Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0 (verify with pH paper). The target compound will precipitate as a white/off-white solid.

  • Recovery: Extract the precipitated aqueous mixture with fresh EtOAc (2 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Optimized Recrystallization

Use this protocol if your crude purity is >85% and free of the 3-methyl regioisomer.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of boiling Ethanol (approx. 3-4 mL per gram of crude) until completely dissolved.

  • Anti-Solvent Addition: While maintaining the temperature at 75°C, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add 1-2 drops of Ethanol to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator for an additional 2 hours.

    • Self-Validating Step: Before bulk filtration, extract a 1 mL aliquot of the mother liquor, evaporate the solvent, and run a rapid HPLC assay. If the ratio of target compound to impurity in the mother liquor is < 1:1, your cooling ramp was too rapid, trapping impurities in the crystal lattice. If this occurs, re-heat the bulk mixture to 75°C and cool at a slower rate.

  • Filtration: Filter the crystals via a Büchner funnel, washing with 5 mL of ice-cold Ethanol/Water (1:2). Dry under high vacuum for 12 hours.

References

  • Title: A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacteri Source: scispace.com URL: [Link]

  • Title: Substituted imidazole derivatives and their preparation and use (EP0310745B1)
Optimization

Technical Support Center: Purification &amp; Separation of 1-Methyl-1H-indene-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of 1-methyl-1H-indene-2-carboxylic acid from complex re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of 1-methyl-1H-indene-2-carboxylic acid from complex reaction mixtures.

Depending on your synthetic route—whether via the hydrolysis of an ester precursor or the direct methylation of 1H-indene-2-carboxylic acid—the unreacted starting materials will possess different physicochemical properties. This guide provides field-proven troubleshooting protocols, grounded in chemical causality, to ensure high-purity isolation.

Separation from Neutral Precursors (Esters & Alkyl Halides)

Q: My synthesis involved the hydrolysis of methyl 1-methyl-1H-indene-2-carboxylate. How do I separate the desired acid from the unreacted ester?

The Causality (Why it works): This separation relies on the stark difference in acid dissociation constants (pKa). 1-Methyl-1H-indene-2-carboxylic acid has a predicted pKa of approximately 4.68[1]. In a basic aqueous environment (pH > 7), the carboxylic acid donates a proton to form a highly water-soluble carboxylate anion. Conversely, the unreacted ester remains neutral and lipophilic, staying entirely in the organic phase. By performing a liquid-liquid acid-base extraction, you force a phase divergence based on ionization state[2].

Expert Insight: Always use a mild base like 5% Sodium Bicarbonate ( NaHCO3​ ) rather than strong Sodium Hydroxide ( NaOH ). Strong bases can inadvertently hydrolyze the remaining unreacted ester during the extraction process, artificially lowering your yield and contaminating your aqueous phase[2].

Protocol: Acid-Base Extraction Workflow

Self-Validating Check: The protocol is self-validating if the final organic extraction of the acidified aqueous layer leaves no UV-active spots in the aqueous phase when checked via Thin-Layer Chromatography (TLC).

  • Dilution: Dissolve the crude reaction mixture in an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of 5% aqueous NaHCO3​ . Stopper, invert, and vent carefully (CO2 gas will evolve). Shake vigorously.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom, if using EtOAc; top, if using DCM) now contains the sodium salt of 1-methyl-1H-indene-2-carboxylic acid. The organic layer contains the unreacted ester.

  • Washing: Wash the aqueous layer once more with a fresh portion of organic solvent to remove trace lipophilic impurities.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring in an ice bath, slowly add 1M Hydrochloric Acid (HCl) dropwise. Validation step: Use pH paper to confirm the solution reaches pH < 2. The pure 1-methyl-1H-indene-2-carboxylic acid will precipitate as a white/off-white solid.

  • Recovery: Extract the turbid aqueous mixture with fresh EtOAc (3 x 15 mL). Combine these organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure acid.

G Start Crude Mixture (Acid + Ester) AddBase Add 5% NaHCO3 (aq) & EtOAc Start->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgPhase Organic Phase (Unreacted Ester) PhaseSep->OrgPhase Neutral Layer AqPhase Aqueous Phase (Carboxylate Salt) PhaseSep->AqPhase Ionic Layer Acidify Acidify with 1M HCl (pH < 2) AqPhase->Acidify Extract Extract with EtOAc Acidify->Extract PureAcid Pure 1-Methyl-1H-indene- 2-carboxylic Acid Extract->PureAcid

Workflow for the acid-base extraction of 1-methyl-1H-indene-2-carboxylic acid.

Separation from Acidic Precursors (Unmethylated Acid)

Q: I synthesized the compound via direct methylation of 1H-indene-2-carboxylic acid. Acid-base extraction isn't working. How do I separate the methylated product from the unreacted starting acid?

The Causality (Why it works): Because both the product and the unreacted starting material are carboxylic acids with nearly identical pKa values, they will co-extract into the aqueous layer during basic workup. You must exploit the difference in their lipophilicity. The addition of a methyl group at the C1 position disrupts hydrogen bonding networks and increases the overall non-polar surface area of the molecule. Consequently, 1-methyl-1H-indene-2-carboxylic acid has a higher affinity for the mobile phase in normal-phase chromatography and will elute faster (higher Rf) than the unmethylated precursor[3].

Expert Insight: Carboxylic acids strongly interact with the silanol groups on standard silica gel, causing severe "streaking" or "tailing" that ruins separation resolution. To suppress the ionization of the carboxylic acid on the column, you must add 1% Acetic Acid (AcOH) or Formic Acid to your mobile phase[3].

Protocol: Flash Column Chromatography

Self-Validating Check: Perform a 2D-TLC or co-spotting TLC. If the spots resolve with a Δ Rf of at least 0.15 in the chosen solvent system, the column will succeed.

  • Column Preparation: Pack a glass column with silica gel (40-63 µm particle size) using a solvent system of Hexane:EtOAc (80:20) containing 1% glacial acetic acid.

  • Sample Loading: Dissolve the crude acid mixture in the minimum amount of DCM. If insoluble, pre-absorb the crude mixture onto a small amount of silica gel (dry loading) and carefully add it to the top of the column bed.

  • Elution: Elute the column using the Hexane:EtOAc:AcOH (80:20:1) mobile phase. Monitor the fractions via TLC under a 254 nm UV lamp.

  • Fraction Collection: The 1-methyl-1H-indene-2-carboxylic acid will elute first due to its higher lipophilicity. The unreacted 1H-indene-2-carboxylic acid will elute second.

  • Solvent Removal: Combine the fractions containing the pure product. To remove the residual acetic acid, co-evaporate the concentrated residue with toluene (2 x 10 mL) on a rotary evaporator, then dry under high vacuum.

G Crude Crude Acid Mixture (Methylated + Unmethylated) Silica Silica Gel Column (Hexane:EtOAc:AcOH) Crude->Silica Elution Elution Profile Silica->Elution Product 1-Methyl-1H-indene- 2-carboxylic Acid (Higher Rf) Elution->Product Elutes First SM 1H-Indene- 2-carboxylic Acid (Lower Rf) Elution->SM Elutes Second

Chromatographic separation logic for methylated vs. unmethylated indene acids.

Quantitative Data & Physicochemical Summary

To optimize your separation parameters, refer to the following comparative data for the indene-2-carboxylic acid core and its derivatives.

Property / Parameter1-Methyl-1H-indene-2-carboxylic acid1H-Indene-2-carboxylic acid (Starting Material)Methyl 1-methyl-1H-indene-2-carboxylate (Ester)
Predicted pKa ~4.74.68 ± 0.20[1]N/A (Neutral)
Ionization State at pH 8 Deprotonated (Water Soluble)Deprotonated (Water Soluble)Neutral (Organic Soluble)
TLC Rf Value *~0.45~0.30~0.85
Separation Method Target CompoundFlash ChromatographyAcid-Base Extraction

*Typical Rf values obtained on normal-phase silica gel TLC plates using Hexane:EtOAc (70:30) with 1% Acetic Acid.

References

  • Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Synthesis from Carboxylic Acid Derivatives Source: Thieme-Connect URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 1-Methyl-1H-indene-2-carboxylic Acid

Welcome to the Advanced Technical Support Center. As drug development professionals and synthesis chemists, you understand that indene derivatives—specifically 1-methyl-1H-indene-2-carboxylic acid (CAS: 66130-41-4)—are c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthesis chemists, you understand that indene derivatives—specifically 1-methyl-1H-indene-2-carboxylic acid (CAS: 66130-41-4)—are critical scaffolds for various pharmacologically active molecules, including AT1 Angiotensin II receptor antagonists and substituted imidazoles[1][2].

However, the indene core presents unique crystallization challenges. The cyclopentadiene-like ring is highly susceptible to double-bond migration, auto-oxidation, and polymerization[3][4]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure you achieve >99% purity in your crystallization workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My final crystallized product is consistently contaminated with the 3-methyl-1H-indene-2-carboxylic acid isomer. Why is this happening, and how do I prevent it? The Causality: The double bond in the indene ring is thermodynamically driven to migrate, especially under prolonged thermal stress or minor pH fluctuations during upstream workup. The 1-methyl isomer can easily tautomerize to the 3-methyl isomer to maximize conjugation or relieve steric strain[4]. The Solution: Crystallization must be kinetically controlled. Avoid prolonged refluxing. We recommend a Toluene/Heptane solvent-antisolvent system. The 3-methyl isomer exhibits higher solubility in non-polar hydrocarbon mixtures and will be selectively retained in the mother liquor. Ensure the pH of your pre-crystallization aqueous workup is strictly neutralized before organic extraction.

Q2: Instead of precipitating as a white crystalline solid, my product is "oiling out" as a yellow/brown viscous liquid at the bottom of the reactor. How do I fix this? The Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation of the solution exceeds the nucleation threshold before the crystallization temperature is reached. The yellow/brown discoloration is a direct result of auto-oxidation of the indene ring, which forms trace peroxides and colored polymeric dimers when exposed to atmospheric oxygen at elevated temperatures[5]. The Solution:

  • Prevent Oxidation: Conduct the entire dissolution and cooling process under a strict inert nitrogen ( N2​ ) atmosphere.

  • Prevent LLPS: Do not rely on spontaneous unseeded cooling. Map the Metastable Zone Width (MZW) of your solvent system. Introduce 1-2% (w/w) pure seed crystals just below the solubility curve to force solid-liquid nucleation before the oiling-out boundary is crossed.

Q3: How can I ensure trace transition metals from upstream cross-coupling reactions don't co-crystallize with my acid? The Causality: The carboxylic acid moiety acts as a weak bidentate ligand, readily coordinating with residual palladium or copper catalysts. During crystallization, these metal-acid complexes can become entrapped within the crystal lattice. The Solution: Implement a hot-filtration step using thiol-functionalized silica or activated carbon. The high affinity of thiols for heavy metals will strip the catalyst from the acid before the cooling ramp begins.

Part 2: Impurity Profile & Mitigation Matrix

To effectively monitor and reject impurities, utilize the following quantitative tracking matrix.

Impurity TypeChemical IdentityDetection MethodCausality / OriginRejection Strategy
Isomeric 3-methyl-1H-indene-2-carboxylic acidHPLC (UV 254 nm)Base/acid catalyzed double bond migrationRetain in Toluene/Heptane mother liquor
Oxidative Indene peroxides / DimersVisual (Yellowing), GPCAuto-oxidation of the indene ring N2​ blanketing, activated carbon hot filtration
Inorganic Palladium / Trace MetalsICP-MSCarryover from upstream catalysisThiol-functionalized silica scavenging at 75°C
Residual Toluene / HeptaneGC-FIDEntrapment in the crystal latticeVacuum drying at 45°C with a continuous N2​ bleed

Part 3: Process Visualization

The following workflow illustrates the optimized pathway for isolating the pure API intermediate while actively rejecting isomeric and polymeric impurities.

G Crude Crude 1-Methyl-1H-indene- 2-carboxylic Acid Dissolve Dissolution in Toluene (75°C, N2 Atmosphere) Crude->Dissolve Scavenge Carbon/Silica Treatment & Hot Filtration Dissolve->Scavenge Remove Metals/Polymers Antisolvent Heptane Addition & Seeding (Control Supersaturation) Scavenge->Antisolvent Cooling Controlled Cooling Ramp (0.5°C/min to 5°C) Antisolvent->Cooling Isomer Mother Liquor (Retains 3-Methyl Isomer & Oxidation Byproducts) Cooling->Isomer Impurity Rejection Isolate Filtration & Cold Wash (Pure API Intermediate) Cooling->Isolate Crystallization

Fig 1: Optimized crystallization workflow for indene-2-carboxylic acid impurity rejection.

Part 4: Self-Validating Crystallization Protocol

This step-by-step methodology ensures a self-validating system by integrating In-Process Controls (IPCs) that dictate whether the process can proceed to the next phase.

Step 1: Inert Dissolution

  • Charge a jacketed reactor with crude 1-methyl-1H-indene-2-carboxylic acid (1.0 eq).

  • Purge the reactor headspace with N2​ for 15 minutes to displace atmospheric oxygen.

  • Add Toluene (5 volumes). Heat the mixture to 75°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • IPC 1 (Visual): Ensure no undissolved solids remain. The solution may appear slightly yellow.

Step 2: Scavenging and Hot Filtration

  • Add activated carbon (0.05 eq w/w) and thiol-functionalized silica (0.02 eq w/w) to the reactor. Stir at 75°C for 30 minutes.

  • Perform a hot filtration through a pre-heated Celite pad (75°C) into a clean, N2​ -purged secondary crystallization vessel.

  • IPC 2 (Analytical): Pull a 1 mL sample, filter, and run a rapid HPLC check. The 1-methyl isomer peak area should be >95%, and the solution should be visually colorless.

Step 3: Anti-Solvent Addition and Seeding

  • Maintain the filtrate at 70°C. Slowly charge Heptane (3 volumes) over 30 minutes.

  • Cool the reactor to 62°C (the empirically determined upper boundary of the MZW).

  • Charge 1% (w/w) of pure 1-methyl-1H-indene-2-carboxylic acid seed crystals suspended in a minimal volume of Heptane.

  • IPC 3 (Validation): Hold the temperature at 62°C for 30 minutes. Visually confirm that the seed bed is maintained and the solution begins to turn turbid (confirming solid-liquid nucleation over LLPS).

Step 4: Controlled Cooling and Isolation

  • Initiate a linear cooling ramp of 0.5°C/min down to 5°C. Note: Faster cooling rates will trap the 3-methyl isomer in the crystal lattice.

  • Hold at 5°C for 2 hours to maximize yield.

  • Filter the slurry via a Nutsche filter or Buchner funnel. Wash the wet cake with 2 volumes of pre-chilled Heptane (5°C).

  • Dry the crystals in a vacuum oven at 45°C with a slight N2​ bleed for 12 hours.

  • IPC 4 (Final Release): Perform GC-FID for residual Toluene/Heptane (<5000 ppm) and HPLC for isomeric purity (>99.5%).

References

  • Journal of Medicinal Chemistry. (2006). Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists. Effects of the Transformation of the 4-Phenylquinoline Backbone into 4-Phenylisoquinolinone or 1-Phenylindene Scaffolds. ACS Publications. Retrieved from[Link][2]

  • European Patent Office. (1989). EP0310745A2 - Substituted imidazole derivatives and their preparation and use. Google Patents. Retrieved from[3][4][5]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-methyl-1H-indene-2-carboxylic acid

This document provides essential safety and logistical information for the handling and disposal of 1-methyl-1H-indene-2-carboxylic acid. As the specific toxicological properties of this compound may not be extensively d...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of 1-methyl-1H-indene-2-carboxylic acid. As the specific toxicological properties of this compound may not be extensively documented, this guide is founded on the principles of prudent laboratory practice and data synthesized from structurally related carboxylic acids and powdered chemicals. The protocols herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Hazard Assessment and Core Principles

Therefore, the core principle of this guide is to treat 1-methyl-1H-indene-2-carboxylic acid with a high degree of caution, assuming it may cause skin and eye irritation or damage, and respiratory irritation upon inhalation.[4] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial for the safe handling of 1-methyl-1H-indene-2-carboxylic acid. The following table outlines the minimum required PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[5][6][7]Protects against splashes and airborne particles entering the eyes. A face shield provides an additional layer of protection for the entire face.[6]
Skin and Body Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended), a lab coat, and closed-toe shoes.[6][8][9][10]Prevents skin contact which can lead to irritation or burns.[6] Gloves should be inspected for integrity before each use.[8]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection based on risk assessment.[6][11]Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 1-methyl-1H-indene-2-carboxylic acid is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area.[4][5]

  • Segregate from bases and oxidizing agents to prevent incompatible reactions.[1][12]

Handling Procedures

All handling of solid 1-methyl-1H-indene-2-carboxylic acid should be performed within a certified chemical fume hood to minimize inhalation risk.

Step-by-Step Handling Protocol:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weigh boat to prevent contamination of the balance.[3]

    • Handle the powder gently to avoid creating dust.[3][5]

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep the container covered as much as possible during this process.

  • Post-Handling:

    • Wipe down the work surface with an appropriate solvent and decontaminating solution.

    • Dispose of all contaminated disposables as hazardous waste.

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Clean-up (for small spills):

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material.

    • Sweep the absorbed material into a designated hazardous waste container.[5]

    • Clean the spill area with a suitable solvent and decontaminating solution.

  • For large spills: Evacuate the laboratory and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan
  • All waste containing 1-methyl-1H-indene-2-carboxylic acid, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain.[5]

Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling 1-methyl-1H-indene-2-carboxylic acid.

cluster_prep Preparation cluster_handling Handling (in fume hood) cluster_cleanup Cleanup cluster_disposal Waste Disposal prep_ppe Don all required PPE prep_hood Verify fume hood function prep_ppe->prep_hood handle_weigh Weigh powder carefully prep_hood->handle_weigh Proceed to handling handle_dissolve Dissolve in solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate work surface handle_dissolve->cleanup_decon After handling cleanup_dispose_ppe Dispose of contaminated PPE cleanup_decon->cleanup_dispose_ppe dispose_waste Collect in hazardous waste container cleanup_dispose_ppe->dispose_waste Segregate waste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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